
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl, commonly known as TEMPO, is a stable, free radical compound that has been extensively studied in the field of chemistry. It is a versatile molecule that finds its application in various fields such as organic synthesis, material science, and biology. TEMPO has been used as a catalyst, a mediator, and a spin-label in various chemical reactions.
Mecanismo De Acción
TEMPO acts as a free radical scavenger and a redox mediator. It reacts with various reactive oxygen species (ROS) such as superoxide, hydroxyl radical, and peroxyl radical, and prevents them from damaging biological molecules such as proteins, lipids, and DNA. TEMPO also acts as a redox mediator in various chemical reactions by accepting or donating electrons.
Efectos Bioquímicos Y Fisiológicos
TEMPO has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can prevent oxidative damage to biological molecules. TEMPO has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. In addition, TEMPO has been shown to have neuroprotective properties and can protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TEMPO has several advantages for lab experiments. It is a stable and easily accessible compound that can be synthesized in large quantities. It is also a versatile molecule that can be used as a catalyst, mediator, and spin-label in various chemical reactions. However, TEMPO has some limitations as well. It is a relatively expensive compound and can be toxic in high concentrations. In addition, it can interfere with some analytical techniques such as mass spectrometry and HPLC.
Direcciones Futuras
TEMPO has a wide range of potential applications in various scientific fields. Some of the future directions for TEMPO research include:
1. Development of new TEMPO-based catalysts for organic synthesis.
2. Study of the mechanism of action of TEMPO in biological systems.
3. Development of new TEMPO-based materials for energy storage and conversion.
4. Study of the potential therapeutic applications of TEMPO in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Conclusion:
TEMPO is a versatile and stable compound that has found its application in various scientific fields. It has been used as a catalyst, mediator, and spin-label in various chemical reactions. TEMPO has several biochemical and physiological effects and has potential therapeutic applications in various diseases. However, further research is needed to fully understand the mechanism of action of TEMPO and to explore its potential applications in various scientific fields.
Métodos De Síntesis
TEMPO can be synthesized by the oxidation of 2,2,6,6-tetramethylpiperidine using sodium hypochlorite or potassium permanganate. The reaction yields TEMPO as a stable, crystalline, and red-colored powder. The purity of TEMPO can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Aplicaciones Científicas De Investigación
TEMPO has found its application in various scientific research fields such as organic synthesis, polymer chemistry, and biology. It has been used as a catalyst in various organic reactions such as oxidation, reduction, and cross-coupling reactions. TEMPO has also been used as a mediator in the synthesis of various polymers such as polyethylene, polystyrene, and polypropylene. In the field of biology, TEMPO has been used as a spin-label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biological molecules.
Propiedades
Número CAS |
118191-03-0 |
|---|---|
Nombre del producto |
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl |
Fórmula molecular |
C10H20NO |
Peso molecular |
170.27 g/mol |
InChI |
InChI=1S/C10H20NO/c1-8(2)7-9(3,4)11(12)10(8,5)6/h7H2,1-6H3 |
Clave InChI |
XQEVRZIQWROROX-UHFFFAOYSA-N |
SMILES |
CC1(CC(N(C1(C)C)[O])(C)C)C |
SMILES canónico |
CC1(CC(N(C1(C)C)[O])(C)C)C |
Otros números CAS |
118191-03-0 |
Sinónimos |
2,2,3,3,5,5-hexamethyl-1-pyrrolidinyloxyl HMPO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)

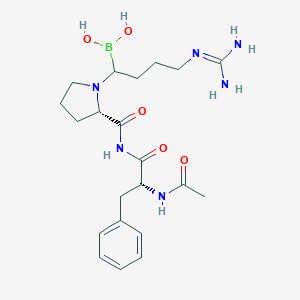


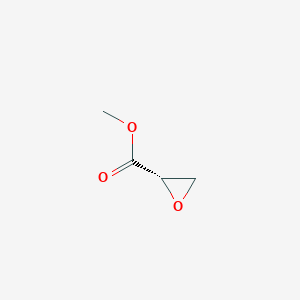
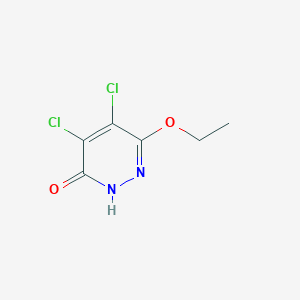


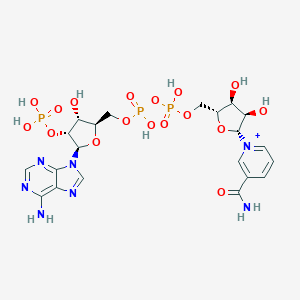
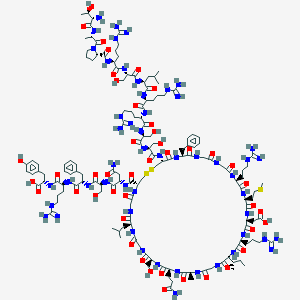

![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)